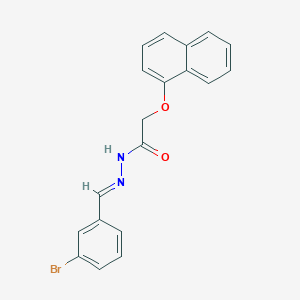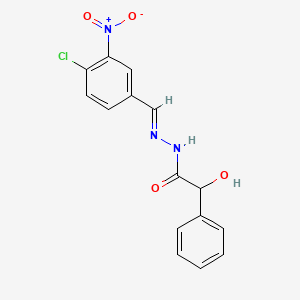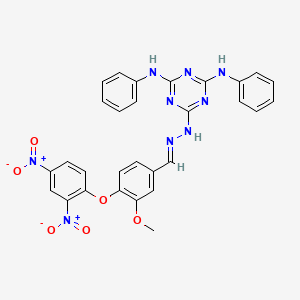
2-(3-chlorophenyl)-N-(4-pyridinylmethyl)ethanamine
Descripción general
Descripción
2-(3-chlorophenyl)-N-(4-pyridinylmethyl)ethanamine, commonly known as Venlafaxine, is an antidepressant drug that belongs to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of medications. It is used to treat major depressive disorder, anxiety disorders, and panic disorder.
Mecanismo De Acción
Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine, which are neurotransmitters that regulate mood, anxiety, and pain. By inhibiting the reuptake of these neurotransmitters, Venlafaxine increases their levels in the brain, leading to an improvement in mood and a reduction in anxiety and pain.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have a number of biochemical and physiological effects, including the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the regulation of stress and anxiety. Venlafaxine has also been shown to modulate the activity of the sympathetic nervous system, which regulates heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Venlafaxine has a number of advantages for lab experiments, including its well-established pharmacology and its availability as a commercial drug. However, Venlafaxine also has a number of limitations, including its potential for off-target effects and its potential for interactions with other drugs.
Direcciones Futuras
There are a number of future directions for the study of Venlafaxine, including its potential use in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and chronic pain. In addition, there is a need for further research into the mechanism of action of Venlafaxine, as well as its potential for interactions with other drugs. Finally, there is a need for the development of new and more effective 2-(3-chlorophenyl)-N-(4-pyridinylmethyl)ethanamine drugs, which may have fewer side effects and greater efficacy than existing drugs.
Aplicaciones Científicas De Investigación
Venlafaxine has been extensively studied for its antidepressant and anxiolytic properties. It has also been studied for its potential use in the treatment of neuropathic pain, hot flashes, and post-traumatic stress disorder. In addition, Venlafaxine has been studied for its effects on the cardiovascular system, including its effects on blood pressure and heart rate.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-14-3-1-2-12(10-14)4-9-17-11-13-5-7-16-8-6-13/h1-3,5-8,10,17H,4,9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCSMVUQFJIECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methoxyphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3869034.png)
![1,4-diacetyl-3,6-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3869039.png)
![2-(3-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3869040.png)
![N-(2-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3869053.png)

![ethyl 5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869060.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3869064.png)
![4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3869072.png)
![N,N'-[1,4-phenylenebis(methylene)]bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B3869074.png)

![2-[(2-chlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3869085.png)


![N-[2-(2-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3869114.png)